molecular formula C19H22N2O5 B12164447 methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate

methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate

Cat. No.: B12164447
M. Wt: 358.4 g/mol
InChI Key: VOLZRSYFEBATJO-UHFFFAOYSA-N
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Description

Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate is a complex organic compound that features a pyran ring, a piperazine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate is unique due to its combination of a pyran ring and a piperazine moiety, which imparts distinct chemical and biological properties. Its ester functional group also allows for further chemical modifications, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate

InChI

InChI=1S/C19H22N2O5/c1-24-19(23)14-26-18-13-25-16(11-17(18)22)12-20-7-9-21(10-8-20)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12,14H2,1H3

InChI Key

VOLZRSYFEBATJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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